

Unraveling the Oxygen Evolution Reaction on Nickel Phosphides: A DFT-Driven Comparative Guide

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Compound of Interest		
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For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount. This guide provides a comparative analysis of the oxygen evolution reaction (OER) mechanism on **nickel phosphides**, drawing upon density functional theory (DFT) studies and supporting experimental data. We delve into competing reaction pathways, compare the catalytic activity of different **nickel phosphide** phases, and discuss the crucial role of surface transformations under operational conditions.

The quest for efficient and cost-effective electrocatalysts for the OER is a cornerstone of renewable energy technologies. **Nickel phosphide**s have emerged as a promising class of materials, exhibiting notable catalytic activity.[1] DFT calculations have been instrumental in providing atomic-level insights into the OER mechanism on these materials, helping to elucidate active sites, reaction intermediates, and rate-determining steps.[2][3]

Competing OER Mechanisms: Adsorbate Evolution vs. Lattice Oxygen

Theoretical studies have primarily explored two major pathways for the OER on **nickel phosphides**: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygenmediated Mechanism (LOM).

The Adsorbate Evolution Mechanism (AEM) involves a series of four concerted proton-electron transfer steps where oxygen-containing intermediates are sequentially adsorbed onto a single

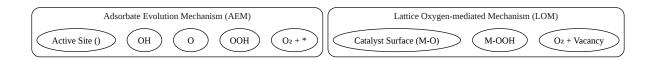


active site. The generally accepted AEM pathway proceeds as follows:

- OH⁻ adsorption: * + OH⁻ → *OH + e⁻
- *OH⁻ reaction with OH: *OH + OH⁻ → *O + H₂O + e⁻
- *OH⁻ reaction with O: *O + OH⁻ → *OOH + e⁻
- *OH⁻ reaction with OOH: *OOH + OH⁻ → * + O₂ + H₂O + e⁻

DFT studies on various **nickel phosphide** surfaces have investigated this mechanism in detail. A key finding is that the rate-determining step is often the formation of the *OOH intermediate from *O.[2][3]

The Lattice Oxygen-mediated Mechanism (LOM), on the other hand, involves the participation of lattice oxygen atoms from the catalyst itself in the O-O bond formation step. This mechanism is particularly relevant for catalysts that can exhibit lattice oxygen mobility. For certain doped **nickel phosphide** systems, such as those incorporating iron, there is evidence suggesting a shift from the AEM to the LOM pathway, which can lead to enhanced OER kinetics.[4]



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The Active Site Debate: Nickel vs. Phosphorus

A central question in the study of **nickel phosphide** OER catalysts is the nature of the active site. DFT studies have presented evidence for both nickel and phosphorus sites being active, depending on the specific **nickel phosphide** phase and the reaction conditions.

Some theoretical investigations on Ni₁₂P₅ have shown that water molecules preferentially adsorb on the nonmetallic phosphorus atoms, suggesting that these P sites are the primary active centers for the OER.[2][3] Conversely, other studies, particularly those considering the



in-situ formation of nickel oxyhydroxides on the catalyst surface, propose that nickel atoms are the true active sites where the OER intermediates bind.[1][5][6]

Performance Comparison of Nickel Phosphide Phases

The stoichiometry of **nickel phosphide**s significantly influences their electronic structure and, consequently, their catalytic activity. DFT calculations have been employed to compare the OER performance of various phases, including Ni₂P, Ni₁2P₅, Ni₅P₂, and Ni₃P.

Nickel Phosphide Phase	Calculated OER Overpotential (V)	Rate- Determining Step	Active Site Proposed (DFT)	Reference
Ni12P5	Lowest among compared phosphides	Formation of OOH	P atom	[2][3]
Ni₂P	Higher than Ni12P5	-	P atom	[2][3]
Ni ₅ P ₂	Higher than Ni12P5	-	P atom	[2][3]
Ni₃P	Higher than Ni12P5	-	P atom	[2][3]

These theoretical findings suggest that Ni₁₂P₅ exhibits enhanced catalytic activity compared to other **nickel phosphide** phases, which is attributed to its lower theoretical overpotential for the OER.[2][3]

The Pre-catalyst Role: In-situ Surface Transformation

A critical aspect often highlighted by experimental studies is the dynamic nature of **nickel phosphide** catalysts under OER conditions. Several reports indicate that **nickel phosphide**s

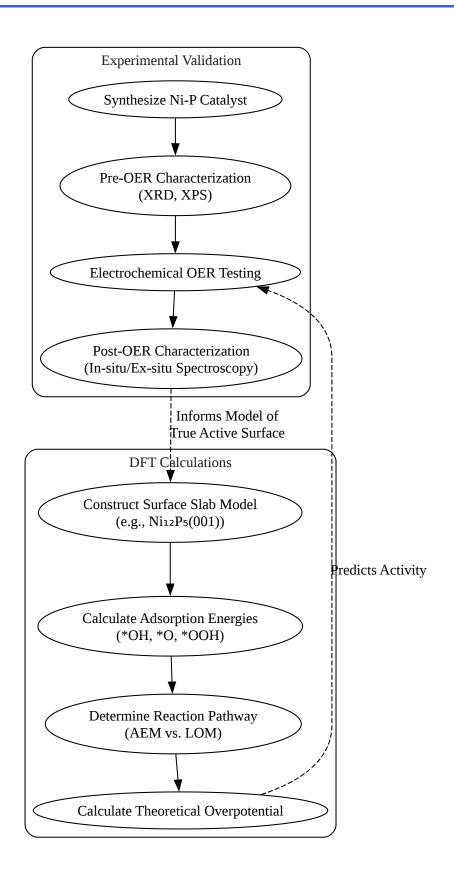






are, in fact, pre-catalysts that undergo surface transformation into nickel oxyhydroxides, which are considered the true catalytically active species.[1][7] This transformation is supported by ex-situ and in-situ characterization techniques like X-ray photoelectron spectroscopy (XPS), which reveal changes in the surface composition and oxidation states of nickel and phosphorus after the OER.[8]





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Methodologies: A Glimpse into the Protocols Computational Details (DFT)

The theoretical insights presented are typically derived from spin-polarized DFT calculations performed using software packages like the Vienna Ab initio Simulation Package (VASP).[3] Key aspects of the computational setup include:

- Functionals: Generalized Gradient Approximation (GGA) with functionals like Perdew-Burke-Ernzerhof (PBE) are commonly used.
- Van der Waals Corrections: Methods like the DFT-D3 correction are often included to accurately describe non-covalent interactions.[3]
- Slab Models: The catalyst surfaces are modeled using periodic slab models, for instance, the (001) surface of various **nickel phosphides**.
- Adsorption Energy Calculation: The adsorption energy (E_ads) of an intermediate is
 calculated as E_ads = E_(total) E_(slab) E_(adsorbate), where E_(total) is the total
 energy of the slab with the adsorbed intermediate, E_(slab) is the energy of the clean slab,
 and E_(adsorbate) is the energy of the isolated intermediate in the gas phase.
- Free Energy Calculations: The Gibbs free energy of the reaction intermediates is calculated
 to determine the theoretical overpotential, taking into account zero-point energy and entropic
 contributions.

Experimental Protocols

Experimental validation of the DFT-predicted mechanisms and active sites is crucial. Common techniques include:

- Catalyst Synthesis: Nickel phosphide nanoparticles can be synthesized through various methods, including one-pot syntheses involving the phosphidation of nickel precursors.[1]
- Structural and Compositional Characterization:
 - X-ray Diffraction (XRD): To identify the crystalline phases of the synthesized nickel
 phosphides.[1]



- X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of Ni and P before and after OER, providing evidence for surface transformations.[1][8]
- Electrochemical Measurements:
 - Linear Sweep Voltammetry (LSV): To measure the OER catalytic activity and determine the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²).
 - Tafel Plots: To evaluate the OER kinetics by determining the Tafel slope.[9][10]
 - Chronoamperometry: To assess the long-term stability of the catalyst.

In conclusion, DFT studies have provided invaluable insights into the OER mechanism on **nickel phosphides**, highlighting the potential roles of both Ni and P active sites and comparing the intrinsic activity of different phosphide phases. However, a comprehensive understanding requires integrating these theoretical models with experimental observations that point towards the dynamic nature of the catalyst surface, which often transforms into a nickel oxyhydroxide layer under operating conditions. Future research will likely focus on multi-scale modeling that can capture these dynamic changes to provide an even more accurate picture of the OER on these promising electrocatalysts.

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